molecular formula C17H18N2O4 B14941597 (1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B14941597
M. Wt: 314.34 g/mol
InChI Key: MGDWCNKZAMUTJK-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-METHOXYBENZOATE is a complex organic compound characterized by its unique structural features

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-METHOXYBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-METHOXYBENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-METHOXYBENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3-methoxybenzoate

InChI

InChI=1S/C17H18N2O4/c1-21-14-8-6-12(7-9-14)10-16(18)19-23-17(20)13-4-3-5-15(11-13)22-2/h3-9,11H,10H2,1-2H3,(H2,18,19)

InChI Key

MGDWCNKZAMUTJK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=CC=C2)OC)/N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=CC=C2)OC)N

Origin of Product

United States

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